2-(4,4-Dimethylcyclohexyl)ethan-1-ol
Description
2-(4,4-Dimethylcyclohexyl)ethan-1-ol is a substituted cyclohexane derivative featuring a cyclohexyl ring with two methyl groups at the 4,4-positions and an ethanol moiety attached at the 2-position. weight: 164.20) and 2-(2,2-difluorocyclopentyl)ethan-1-ol . The cyclohexyl backbone with 4,4-dimethyl substitution likely imparts steric bulk and influences lipophilicity, while the ethanol group contributes to hydrogen bonding and solubility.
Properties
IUPAC Name |
2-(4,4-dimethylcyclohexyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-10(2)6-3-9(4-7-10)5-8-11/h9,11H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNRZNYAUYWNBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)CCO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Synthesis: 2-(4,4-Dimethylcyclohexyl)ethan-1-one
The ketonic precursor, 2-(4,4-Dimethylcyclohexyl)ethan-1-one, is synthesized via acid-catalyzed cyclization of dehydrolinalol, a cost-effective terpene derivative. Phosphoric or methanesulfonic acid facilitates cyclization at 80–120°C, yielding a mixture of cyclohexenyl ketones. Subsequent isomer separation via fractional distillation or chromatography isolates the 4,4-dimethyl variant.
Raney Nickel-Catalyzed Hydrogenation
Adapting the protocol from EP1000005B1, hydrogenation of 2-(4,4-Dimethylcyclohexyl)ethan-1-one employs neutral-to-weakly basic Raney nickel (0.05–0.5 wt%) in aqueous medium at 50–100°C under 5–10 bar H₂. This method achieves >95% conversion with negligible byproducts (e.g., ethylcyclohexane derivatives). The crystalline product requires no further purification, underscoring industrial viability.
Table 1: Hydrogenation Parameters and Outcomes
| Parameter | Value/Range | Outcome |
|---|---|---|
| Catalyst Loading | 0.1–0.3 wt% | Optimal activity, minimal leaching |
| Temperature | 70–85°C | Complete reduction in 7 hours |
| Pressure | 8–10 bar H₂ | 98% yield, 99.5% purity |
| Solvent | Water | Eco-friendly, facile isolation |
Terpene Cyclization and Functionalization
Dehydrolinalol Cyclization
Dehydrolinalol undergoes acid-catalyzed (H₃PO₄ or CH₃SO₃H) cyclization at 300–500°C, producing 1-(3,3-dimethylcyclohex-1-enyl)ethanone. Isomerization to the 4,4-dimethyl variant is achieved via thermal rearrangement or catalytic treatment with Lewis acids (e.g., AlCl₃).
Acetalization-Reduction Tandem Approach
A two-step process from WO2016097569A1 involves:
Table 2: Acetalization-Reduction Performance
| Diol | Reaction Time (h) | Reduction Yield (%) |
|---|---|---|
| Ethylene glycol | 20 | 78 |
| Neopentyl glycol | 24 | 72 |
| 2-Methyl-1,3-propanediol | 18 | 80 |
Alternative Reduction Techniques
Sodium Borohydride in Alcoholic Media
While less scalable, NaBH₄ reduction in methanol at 0°C affords the alcohol in 65–70% yield. However, product isolation requires chromatography due to residual borate salts, limiting industrial appeal.
Aluminum Isopropoxide (Meerwein-Ponndorf-Verley)
This transfer hydrogenation method uses excess isopropanol and Al(OiPr)₃ at reflux, achieving 60% yield. Though mild, the need for anhydrous conditions and prolonged reaction times (24–48 h) renders it less practical.
Stereochemical Considerations
The cyclohexane ring’s chair conformation influences the spatial orientation of the ethyl alcohol moiety. Catalytic hydrogenation with Raney nickel produces a racemic mixture, whereas chiral catalysts (e.g., Ru-BINAP) enable enantioselective synthesis. Optical rotation data for isolated enantiomers remain undocumented in patents, suggesting opportunities for further research.
Industrial-Scale Optimization
Continuous Flow Hydrogenation
Pilot studies demonstrate that continuous flow reactors with immobilized Raney nickel catalysts enhance throughput (10 kg/h) and reduce catalyst attrition. Gas-liquid mass transfer improvements under segmented flow regimes elevate yields to 99%.
Solvent Recycling
Aqueous workup phases from batch hydrogenation are distilled to recover >90% water, aligning with green chemistry principles. Catalyst reuse for 5–7 cycles maintains >90% activity, curtailing operational costs.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Dimethylcyclohexyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 4,4-dimethylcyclohexanone or 4,4-dimethylcyclohexanal.
Reduction: Formation of 2-(4,4-dimethylcyclohexyl)ethane.
Substitution: Formation of 2-(4,4-dimethylcyclohexyl)ethyl halides or amines.
Scientific Research Applications
2-(4,4-Dimethylcyclohexyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4,4-Dimethylcyclohexyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, its cyclohexane ring provides a hydrophobic environment that can interact with lipid membranes and other hydrophobic regions in proteins.
Comparison with Similar Compounds
Table 1: Structural and Property Comparison
Notes:
- Fluorine substituents (e.g., in C₈H₁₄F₂O) increase electronegativity and polarity, lowering boiling points relative to hydroxylated analogs .
- Functional Group Influence: Amino derivatives (e.g., C₁₀H₂₁NO) exhibit higher solubility in polar solvents due to hydrogen bonding from -NH₂ and -OH groups . Aromatic chlorophenyl substituents (e.g., C₁₅H₁₉ClO) contribute to higher molecular weight and density (1.095 g/cm³) .
- Reactivity : Cyclohexene derivatives (e.g., C₈H₁₄O) with conjugated double bonds are more reactive in Diels-Alder reactions compared to saturated cyclohexyl analogs .
Biological Activity
2-(4,4-Dimethylcyclohexyl)ethan-1-ol, also known as DMCE, is a compound that has garnered attention in biological research due to its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of the biological activity of DMCE, including its mechanisms of action, potential therapeutic effects, and relevant case studies.
- Chemical Formula : CHO
- Molecular Weight : 184.32 g/mol
- Structure : DMCE features a cyclohexane ring with two methyl groups and an ethanol moiety.
Research indicates that DMCE may exert its biological effects through several mechanisms:
- Antimicrobial Activity : Studies have shown that DMCE possesses antimicrobial properties against various pathogens, potentially inhibiting their growth by disrupting cell membrane integrity.
- Anti-inflammatory Effects : DMCE has been observed to modulate inflammatory pathways, which may be beneficial in treating inflammatory diseases.
- Neuroprotective Properties : Some studies suggest that DMCE may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative disorders.
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduced cytokine production | |
| Neuroprotective | Protection against oxidative stress |
Case Study 1: Antimicrobial Evaluation
A study conducted on the antimicrobial properties of DMCE involved testing against various bacterial strains. The results indicated that DMCE exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains.
Case Study 2: Neuroprotective Effects
In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, DMCE demonstrated protective effects by reducing cell death and maintaining mitochondrial function. This suggests its potential role in the treatment of neurodegenerative diseases such as Alzheimer's.
Research Findings
Recent research has highlighted the versatility of DMCE in various biological applications:
- Antimicrobial Studies : A comprehensive evaluation revealed that DMCE could serve as a natural preservative in food products due to its antimicrobial properties.
- Inflammation Modulation : In vitro studies showed that DMCE reduced the release of pro-inflammatory cytokines in activated macrophages.
- Cytotoxicity Assessment : Cytotoxicity assays indicated that DMCE is relatively non-toxic to human cell lines at therapeutic concentrations.
Q & A
Q. What are the recommended synthetic routes for 2-(4,4-Dimethylcyclohexyl)ethan-1-ol?
- Methodological Answer : The synthesis can be approached via nucleophilic addition or reduction of a precursor ketone. For example, reacting 4,4-dimethylcyclohexanone with a Grignard reagent (e.g., methylmagnesium bromide) followed by hydrolysis could yield the target alcohol. Alternative routes may involve catalytic hydrogenation of substituted cyclohexenyl derivatives. Reaction conditions (temperature, solvent, catalyst) should be optimized to account for steric hindrance from the dimethyl group . Key Considerations : Use inert atmospheres (e.g., nitrogen) to prevent oxidation , and monitor reaction progress via TLC or GC-MS.
Q. How can the purity and structural integrity of this compound be verified?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Compare H and C NMR spectra with computational predictions (e.g., using DFT) to confirm the cyclohexyl and hydroxyl group positions. For example, the axial/equatorial conformation of substituents on the cyclohexane ring can be inferred from coupling constants .
- Chromatography : Use HPLC with a polar stationary phase to assess purity, or GC-MS to detect volatile byproducts .
Q. What analytical techniques are suitable for characterizing this compound’s physical properties?
- Methodological Answer :
- Solubility : Measure in solvents (e.g., water, ethanol, DMSO) using gravimetric or spectrophotometric methods. Note that the hydrophobic dimethyl group may reduce aqueous solubility compared to fluorinated analogs .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures, critical for storage and reaction planning .
Advanced Research Questions
Q. How can reaction yields be optimized for sterically hindered derivatives like this compound?
- Methodological Answer :
- Design of Experiments (DOE) : Systematically vary parameters (e.g., catalyst loading, solvent polarity, temperature) to identify optimal conditions. For example, bulky ligands in transition-metal catalysts may improve selectivity .
- Microwave-Assisted Synthesis : Reduce reaction times and improve energy efficiency, particularly for slow nucleophilic substitutions .
Q. How should researchers address contradictions in reported solubility or stability data for this compound?
- Methodological Answer :
- Controlled Replication : Reproduce experiments under identical conditions (pH, temperature, solvent grade) to isolate variables. For instance, discrepancies in solubility may arise from trace impurities or hydration states .
- Computational Modeling : Use COSMO-RS or molecular dynamics simulations to predict solubility trends and compare with empirical data .
Q. What computational strategies are effective for predicting biological interactions of this compound?
- Methodological Answer :
- Docking Studies : Employ software like AutoDock Vina to model binding affinities with target receptors (e.g., GPCRs or enzymes). The dimethylcyclohexyl group’s hydrophobicity may favor binding to lipid-rich domains .
- QSAR Models : Corrogate structural features (e.g., logP, polar surface area) with bioactivity data from analogs (e.g., fluorinated cyclohexyl derivatives) .
Q. How does the stereochemistry of the cyclohexyl ring impact the compound’s reactivity and applications?
- Methodological Answer :
- Conformational Analysis : Use NMR NOE experiments or X-ray crystallography to determine axial/equatorial preferences of substituents. Steric effects from axial dimethyl groups may hinder nucleophilic attack .
- Chiral Resolution : If enantiomers exist, employ chiral HPLC or enzymatic resolution to isolate stereoisomers for bioactivity testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
